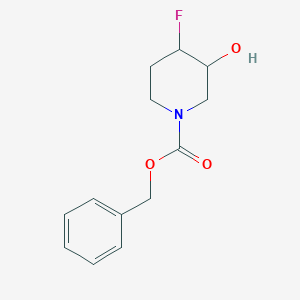
1-Cbz-4-fluoropiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cbz-4-fluoropiperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a hydroxyl group at the 3rd position, and a benzyl ester group attached to the carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-4-fluoropiperidin-3-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoropiperidine.
Hydroxylation: The 4-fluoropiperidine undergoes hydroxylation to introduce the hydroxyl group at the 3rd position.
Carboxylation: The hydroxylated compound is then carboxylated to form 4-fluoro-3-hydroxy-piperidine-1-carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified with benzyl alcohol to yield the desired benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Cbz-4-fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-oxo-piperidine-1-carboxylic acid benzyl ester.
Reduction: 4-Fluoro-3-hydroxy-piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Cbz-4-fluoropiperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cbz-4-fluoropiperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
- 3-Fluoro-4-oxopiperidine-1-carboxylic acid benzyl ester
- 4-Hydroxy-piperidine-1-carboxylic acid benzyl ester
Uniqueness
1-Cbz-4-fluoropiperidin-3-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The benzyl ester group also provides additional stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC名 |
benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChIキー |
HNBFJUNWIWJEJJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















